molecular formula C5H8O2 B1293863 Dihydro-2H-pyran-3(4H)-one CAS No. 23462-75-1

Dihydro-2H-pyran-3(4H)-one

Cat. No. B1293863
CAS RN: 23462-75-1
M. Wt: 100.12 g/mol
InChI Key: URUUZIAJVSGYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-2H-pyran-3(4H)-one, also known as 3,4-Dihydro-2H-pyran, is a chemical compound with the formula C5H8O . It is a clear colorless liquid with an ethereal odor . It is widely used as a hydroxyl-protecting reagent in organic synthesis .


Synthesis Analysis

The synthesis of Dihydro-2H-pyran-3(4H)-one involves several steps. One method involves the olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by first and second-generation Grubbs’ catalysts .


Molecular Structure Analysis

The molecular structure of Dihydro-2H-pyran-3(4H)-one is available as a 2D Mol file or as a computed 3D SD file . The molecule has a twisted conformation in the neutral state and a half-bent conformation in the cationic state .


Chemical Reactions Analysis

Ethers, such as Dihydro-2H-pyran-3(4H)-one, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents .


Physical And Chemical Properties Analysis

Dihydro-2H-pyran-3(4H)-one is less dense than water, and its vapors are heavier than air . It has a boiling point of 359.7 K and an adiabatic ionization energy of 8.3355 ± 0.0005 eV .

Scientific Research Applications

Hydroxyl-Protecting Reagent

Dihydro-2H-pyran-3(4H)-one: is widely used as a hydroxyl-protecting reagent in organic synthesis . It is particularly valuable for protecting alcohols by converting them into tetrahydropyranyl ethers, which can be easily deprotected under acidic conditions. This application is crucial for multi-step synthetic procedures where selective deprotection is required.

Intermediate in Synthetic Chemistry

This compound acts as an intermediate in the synthesis of various complex molecules . Its reactivity allows it to participate in a range of chemical transformations, making it a versatile building block for the construction of more complex structures in medicinal chemistry and material science.

Polymer Industry Applications

Dihydro-2H-pyran-3(4H)-one: is involved in polymerization reactions, either alone or with unsaturated compounds . Its incorporation into polymers can impart desirable properties such as flexibility, chemical resistance, and durability, which are essential for industrial applications.

Preparation of Bicyclic Compounds

The compound is employed in the preparation of bicyclic compounds, including epoxide-fused structures . These bicyclic frameworks are found in numerous natural products and pharmaceuticals, highlighting the importance of Dihydro-2H-pyran-3(4H)-one in the synthesis of biologically active compounds.

Synthesis of Halo Compounds and Allenic Alcohols

It is used in the synthesis of halo compounds and allenic alcohols . These functional groups are key intermediates in organic synthesis and are often used in the preparation of agrochemicals, pharmaceuticals, and other specialty chemicals.

Solubility and Compatibility

Dihydro-2H-pyran-3(4H)-one: is miscible with water and chloroform, which expands its utility in various chemical reactions . Its compatibility with different solvents makes it an excellent choice for use in diverse reaction conditions.

Safety and Hazards

Dihydro-2H-pyran-3(4H)-one is highly flammable and can be ignited under almost all ambient temperature conditions . Inhalation or contact with the material may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

oxan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUUZIAJVSGYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178015
Record name 2H-Pyran-3(4H)-one, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-2H-pyran-3(4H)-one

CAS RN

23462-75-1
Record name 2H-Pyran-3(4H)-one, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-3(4H)-one, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-2H-pyran-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-2H-pyran-3(4H)-one
Reactant of Route 2
Dihydro-2H-pyran-3(4H)-one
Reactant of Route 3
Dihydro-2H-pyran-3(4H)-one
Reactant of Route 4
Dihydro-2H-pyran-3(4H)-one
Reactant of Route 5
Dihydro-2H-pyran-3(4H)-one
Reactant of Route 6
Dihydro-2H-pyran-3(4H)-one

Q & A

Q1: What is a practical and efficient method for synthesizing Dihydro-2H-pyran-3(4H)-one?

A: A practical synthetic procedure utilizes readily available α-ketoglutaric acid as a starting material. This method allows for the preparation of Dihydro-2H-pyran-3(4H)-one in four steps, achieving a 31% overall yield. []

Q2: Can you elaborate on the significance of Dihydro-2H-pyran-3(4H)-one as a building block in organic synthesis?

A: Dihydro-2H-pyran-3(4H)-one serves as a valuable synthon for creating pyran-annulated heterocyclic compounds. These compounds are of significant interest due to their diverse biological activities and potential pharmaceutical applications. []

Q3: Are there any natural products containing the Dihydro-2H-pyran-3(4H)-one structural motif? If so, can you provide an example and describe how its absolute configuration was determined?

A: Yes, oxocyclonerolidol, a natural product found in the essential oil of Bubonium graveolens, contains the Dihydro-2H-pyran-3(4H)-one structural motif. Specifically, the (2R,6R)-(+)-6-ethenyl-2,6-dimethyl-2-(4-methylpent-3-en-1-yl)dihydro-2H-pyran-3(4H)-one enantiomer is found in this plant. Its absolute configuration was determined by comparing experimental and calculated vibrational circular dichroism (VCD) spectra. []

Q4: Beyond essential oils, have any novel compounds incorporating Dihydro-2H-pyran-3(4H)-one been synthesized and characterized?

A: Yes, a novel compound incorporating the Dihydro-2H-pyran-3(4H)-one moiety has been synthesized from a mixture of turmeric, ginger, and fenugreek seeds. This complex molecule, named 2-(5-(3,5-dihydroxy-6-(4-hydroxy-2-(methylperoxyamino)tetrahydro-2H-pyran-3-yloxy)4-phenyltetrahydro-2H-pyran-2-yloxy)-2-(methylperoxyamino)-6-(2,4,5-trihydroxy-6(hydroxymethyl)tetrahydro-2H-pyran-3-yloxy)tetrahydro-2H-pyran-3-yloxy)-5-hydroxy6-methyl-4-(methylperoxyamino)dihydro-2H-pyran-3(4H)-one, has been characterized using various spectroscopic techniques, and its molecular structure optimized by MM2 calculations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.